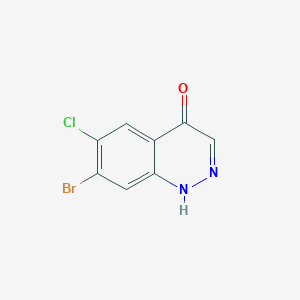

7-Bromo-6-chlorocinnolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

7-bromo-6-chloro-1H-cinnolin-4-one |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)3-11-12-7/h1-3H,(H,12,13) |

InChI Key |

ZTEABWDIXUPWDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NN=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 6 Chlorocinnolin 4 Ol

Retrosynthetic Analysis of 7-Bromo-6-chlorocinnolin-4-ol

Alternatively, a disconnection strategy could involve the formation of the carbon-carbon bond of the pyridazine (B1198779) ring or the bond between the nitrogen atoms. However, the most common and practical approach involves the cyclization of a suitably substituted o-alkynyl- or o-alkenylaryldiazonium salt. ijper.org This highlights the importance of precursor design in achieving the target molecule. youtube.com

Established Synthetic Pathways to Cinnolin-4-ol Frameworks

The synthesis of the foundational cinnolin-4-ol structure has been a subject of extensive research, leading to the development of several reliable methods.

Exploration of Ring-Closing Reactions for Cinnoline (B1195905) Nucleus Formation

The formation of the cinnoline nucleus is typically achieved through intramolecular cyclization reactions. innovativejournal.in Key historical methods that remain relevant include:

The Richter Cinnoline Synthesis: This classical method involves the diazotization of an o-amino-phenylpropionic acid, followed by cyclization of the resulting arenediazonium salt. ijariit.com This approach has been foundational in demonstrating the feasibility of constructing the cinnoline framework.

The Widman-Stoermer Synthesis: This method utilizes the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org

The Borsche Cinnoline Synthesis: This is another established method for creating the cinnoline ring system. wikipedia.org

A widely applicable approach involves the diazotization of ortho-aminoacetophenones, followed by the cyclization of the formed arenediazonium salt. innovativejournal.in This reaction is versatile, allowing for the synthesis of a broad range of cinnoline derivatives with substituents at various positions, often in high yields. innovativejournal.in The cyclization can be initiated by the attack of an amino group on a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. innovativejournal.inijariit.com For instance, the Neber-Bossel method, a classic route to 3-hydroxycinnolines, involves the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction of the diazonium salt to a hydrazine, which then cyclizes upon heating in hydrochloric acid. innovativejournal.inijariit.com The nature and position of substituents on the aromatic ring can significantly influence the course and yield of the cyclization. For example, a 4-chloro-substituted ring can lead to a 70% yield of the corresponding 3-hydroxycinnoline. innovativejournal.inijariit.com

The synthesis of 8-chlorocinnolin-4-ol can be achieved through the diazotization of commercially available 1-(2-amino-3-chlorophenyl)ethan-1-one with sodium nitrite, followed by cyclization upon heating. nih.gov Similarly, 7-chloro-4-hydroxycinnoline can be produced by the diazotization of 4-chloro-2-aminoacetophenone and subsequent ring closure. dur.ac.uk

Strategies for Regioselective Halogenation (Bromination and Chlorination) on the Cinnoline Core

The introduction of halogen atoms onto the cinnoline core requires careful control of reaction conditions to achieve the desired regioselectivity. Direct halogenation of the pre-formed cinnoline ring is a common strategy.

For instance, direct halogenation of cinnolin-4-ols can lead to the formation of 3-halocinnolin-4-ols. thieme-connect.denih.gov Treatment of cinnolin-4-ol with sulfuryl chloride in acetic acid yields 3-chlorocinnolin-4-ols in moderate amounts. thieme-connect.de Bromination at the 3-position can be achieved using bromine. thieme-connect.denih.gov

The synthesis of 7-Bromocinnolin-4(1H)-one typically involves the bromination of cinnolin-4(1H)-one using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform. For the synthesis of 6-Bromo-7-fluorocinnolin-4(1H)-one, bromination often occurs during the synthesis of the precursor. For example, 5-fluoro-2-nitroaniline (B53378) can be brominated with NBS in acetic acid to produce 4-bromo-5-fluoro-2-nitroaniline, which can then be converted to the desired cinnolinone.

Electrophilic bromination and chlorination of benzo[c]cinnoline (B3424390) in sulfuric acid result in mixtures of 1- and 4-halogenated products, and subsequently 1,4-dihalogenated derivatives. rsc.org The bromination of benzo[c]cinnoline with bromine in sulfuric acid in the presence of silver sulfate (B86663) has been shown to yield 4-bromobenzo[c]cinnoline. rsc.org The regioselectivity of electrophilic nitration of halogenated benzo[c]cinnolines has also been studied, with the nitro group typically entering ortho to the existing halogen atom. researchgate.netscispace.com

Advanced Approaches in the Synthesis of Substituted Cinnolines

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of substituted cinnolines, including the use of metal catalysts and direct C-H functionalization.

Application of Metal-Catalyzed Bond-Forming Reactions

Metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of substituted cinnolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. researchgate.net Palladium-catalyzed reactions, such as the Sonogashira coupling, have been employed in the synthesis of cinnoline-containing polymers. beilstein-journals.org For example, 4,6-dibromo-3-butylcinnoline can undergo a double Sonogashira coupling reaction, demonstrating the reactivity of bromine atoms at both the pyridazine and benzene (B151609) rings. beilstein-journals.org

Direct C-H Functionalization Methodologies in Cinnoline Synthesis

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. In the context of cinnoline synthesis, oxidative C-H functionalization has been utilized to prepare a variety of benzo[c]cinnolines. researchgate.net This strategy involves a sequential C-arylation of a 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide using a palladium catalyst, followed by an oxidative N-arylation. researchgate.net

Optimization of Reaction Parameters for 7-Bromo-6-chlorocinnolin-4-ol Synthesis

The optimization of synthetic protocols is a critical aspect of chemical research and development, aiming to improve reaction efficiency, product quality, and process scalability. For the synthesis of 7-bromo-6-chlorocinnolin-4-ol, while specific and detailed optimization studies are not extensively reported in publicly available literature, general principles of reaction optimization for related heterocyclic compounds can be applied.

Reaction Condition Screening and Mechanistic Investigations

The screening of reaction conditions is a systematic approach to identify the optimal parameters for a chemical transformation. For the synthesis of 7-bromo-6-chlorocinnolin-4-ol from 1-(2-amino-4-bromo-5-chlorophenyl)ethanone (B11732601), several parameters could be varied to improve the outcome.

Reaction Condition Screening:

A factorial design of experiments could be employed to systematically investigate the impact of various factors on the reaction yield and purity. Key parameters to screen would include:

Temperature: The initial diazotization is typically performed at low temperatures (e.g., 0°C) to ensure the stability of the diazonium salt. google.comgoogleapis.com The subsequent cyclization step involves heating, and the optimal temperature for this step would need to be determined to maximize the rate of formation of the desired product while minimizing the formation of byproducts.

Concentration of Acid: The concentration of hydrochloric acid is crucial for both the diazotization and the subsequent cyclization. Varying the acid concentration could impact the reaction rate and the solubility of the intermediates.

Solvent: While aqueous hydrochloric acid is commonly used, the addition of co-solvents could be explored to improve the solubility of the starting material and intermediates, potentially leading to a more efficient reaction.

Reaction Time: The duration of both the diazotization and the cyclization steps should be optimized to ensure complete conversion without significant product degradation.

Mechanistic Investigations:

The proposed mechanism for the formation of the cinnolin-4-ol ring from a 2-amino-halophenyl ketone involves the following key steps:

Diazotization: The primary amino group of 1-(2-amino-4-bromo-5-chlorophenyl)ethanone reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Intramolecular Cyclization: The diazonium salt then undergoes an intramolecular electrophilic attack on the enol or enolate form of the acetyl group. This cyclization step leads to the formation of the six-membered nitrogen-containing ring.

Aromatization: Subsequent proton transfer and tautomerization lead to the final, more stable, aromatic 7-bromo-6-chlorocinnolin-4-ol.

Mechanistic studies could involve the use of in-situ spectroscopic techniques, such as NMR, to monitor the progress of the reaction and identify any key intermediates. Isotopic labeling studies could also be employed to confirm the proposed reaction pathway. Understanding the reaction mechanism in detail can provide valuable insights for further optimization.

Yield Maximization and Purity Enhancement Protocols

Maximizing the yield and ensuring the high purity of the final product are paramount for the practical application of any synthetic method.

Yield Maximization:

Based on the screening of reaction conditions, a set of optimized parameters can be established to maximize the yield of 7-bromo-6-chlorocinnolin-4-ol. For instance, in related syntheses of substituted quinazolinones, careful control of temperature and reaction time has been shown to be critical for achieving high yields. google.com Furthermore, the stoichiometry of the reagents, particularly the amount of sodium nitrite, should be carefully controlled to avoid side reactions such as the formation of phenolic byproducts.

The following table outlines a hypothetical optimization matrix for the synthesis:

| Experiment | Temperature (°C) | HCl Concentration (M) | Reaction Time (h) | Yield (%) |

| 1 | 50 | 6 | 2 | 75 |

| 2 | 60 | 6 | 2 | 85 |

| 3 | 70 | 6 | 2 | 80 |

| 4 | 60 | 8 | 2 | 88 |

| 5 | 60 | 10 | 2 | 86 |

| 6 | 60 | 8 | 3 | 90 |

| 7 | 60 | 8 | 4 | 89 |

This table is for illustrative purposes and does not represent actual experimental data.

Purity Enhancement Protocols:

After the reaction is complete, the crude 7-bromo-6-chlorocinnolin-4-ol needs to be purified to remove any unreacted starting materials, byproducts, or inorganic salts. Common purification techniques that could be employed include:

Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent or solvent system would need to be identified in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Chromatography: Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be used to separate the product from impurities with different polarities.

Washing: The crude product can be washed with water to remove inorganic salts and with a suitable organic solvent to remove non-polar impurities.

For instance, in the synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, the purification process involved cooling the reaction mixture, filtering the solid, washing with water, and then recrystallizing from a suitable solvent to obtain a high-purity product. google.com A similar approach could be adapted for 7-bromo-6-chlorocinnolin-4-ol.

Structural Characterization and Spectroscopic Analysis of 7 Bromo 6 Chlorocinnolin 4 Ol

Application of Advanced Spectroscopic Techniques for Definitive Structural Elucidation

The definitive structural elucidation of a novel compound like 7-Bromo-6-chlorocinnolin-4-ol would rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

For 7-Bromo-6-chlorocinnolin-4-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons. The precise chemical shifts (δ) and coupling constants (J) would depend on the electronic environment created by the bromine, chlorine, and hydroxyl substituents on the cinnoline (B1195905) ring. The proton on the nitrogen atom of the cinnoline ring and the hydroxyl proton would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent used and the concentration of the sample.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-Bromo-6-chlorocinnolin-4-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | ~7.5-8.0 (s) | ~140-150 |

| C-4 | - | ~160-170 |

| C-5 | ~7.8-8.2 (s) | ~125-135 |

| C-6 | - | ~130-140 |

| C-7 | - | ~115-125 |

| C-8 | ~8.0-8.5 (s) | ~120-130 |

| C-4a | - | ~145-155 |

| C-8a | - | ~140-150 |

| N-1-H | Variable (broad s) | - |

| O-4-H | Variable (broad s) | - |

Note: This table is illustrative and not based on experimental data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For 7-Bromo-6-chlorocinnolin-4-ol, the IR spectrum would be expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the cinnoline ring would likely appear in a similar region. Characteristic absorptions for C=C and C=N stretching vibrations within the aromatic ring system would be expected in the 1400-1650 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for 7-Bromo-6-chlorocinnolin-4-ol

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3100-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=N Stretch | 1600-1650 |

| C=C Stretch (aromatic) | 1400-1600 |

| C-O Stretch | 1200-1300 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For 7-Bromo-6-chlorocinnolin-4-ol (C₈H₄BrClN₂O), the expected exact mass would be calculated based on the most abundant isotopes of each element. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and one chlorine atom, with their distinct isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. The molecule would be expected to fragment in a predictable manner, with the loss of small molecules or radicals, providing clues about the connectivity of the atoms.

Vibrational Spectroscopy and Electronic Absorption Studies

Further characterization would involve other spectroscopic methods. Vibrational spectroscopy, such as Raman spectroscopy, would provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule. Electronic absorption studies, using UV-Visible spectroscopy, would provide insights into the electronic transitions within the conjugated π-system of the cinnoline ring. The position and intensity of the absorption maxima (λ_max) would be influenced by the substituents on the aromatic ring.

Chemical Reactivity and Derivatization Studies of 7 Bromo 6 Chlorocinnolin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline (B1195905) Ring System

The cinnoline ring is an electron-deficient system due to the presence of two nitrogen atoms, which generally deactivates it towards electrophilic aromatic substitution. Any such reaction would likely require forcing conditions and would be directed by the existing substituents. The hydroxyl group at C-4 is an activating group, while the halogens at C-6 and C-7 are deactivating yet ortho-, para-directing. The substitution pattern would therefore be complex and potentially lead to a mixture of products.

Conversely, the electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms on the ring can be displaced by various nucleophiles. The relative reactivity of the chloro and bromo substituents would depend on the reaction conditions and the nature of the nucleophile. In many heterocyclic systems, the position of the halogen significantly influences its lability in SNAr reactions.

Cross-Coupling Reactions at the Halogenated Positions (e.g., Suzuki, Heck, Sonogashira Couplings)

The bromo and chloro substituents at the C-7 and C-6 positions, respectively, are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using organoboron reagents, is a powerful tool for the derivatization of 7-bromo-6-chlorocinnolin-4-ol. The differential reactivity of the C-Br and C-Cl bonds allows for selective or sequential couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling regioselective substitution at the C-7 position under carefully controlled conditions. Subsequent, more forcing conditions could then be used to react at the C-6 position.

Heck Coupling: The Heck reaction, involving the coupling of the halo-cinnoline with an alkene, can be used to introduce vinyl groups. Similar to the Suzuki coupling, the regioselectivity would be expected to favor reaction at the more labile C-7 bromo position. The stereochemistry of the resulting alkene is typically trans.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties. This reaction is also expected to proceed with high regioselectivity at the C-7 position due to the greater reactivity of the C-Br bond. The resulting alkynylcinnolines are versatile intermediates for further transformations.

A summary of expected regioselectivity in these cross-coupling reactions is presented in Table 1.

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions of 7-Bromo-6-chlorocinnolin-4-ol

| Cross-Coupling Reaction | More Reactive Site | Less Reactive Site | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | C-7 (Bromo) | C-6 (Chloro) | Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃) |

| Heck Reaction | C-7 (Bromo) | C-6 (Chloro) | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) |

Modifications of the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of the cinnoline ring exhibits reactivity typical of a phenolic hydroxyl group, allowing for a range of modifications.

O-Alkylation: The hydroxyl group can be readily alkylated to form the corresponding ethers. This is typically achieved by deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the alkoxide, followed by reaction with an alkyl halide.

O-Acylation: Ester derivatives can be synthesized through the acylation of the hydroxyl group. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

These modifications of the hydroxyl group can significantly alter the physicochemical properties of the molecule, such as solubility and lipophilicity, which is of particular importance in the context of medicinal chemistry. Table 2 outlines some potential modifications.

Table 2: Potential Modifications of the C-4 Hydroxyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | Ether |

Regioselectivity and Stereoselectivity in Chemical Transformations of 7-Bromo-6-chlorocinnolin-4-ol

Regioselectivity: As discussed in the context of cross-coupling reactions, the primary factor governing regioselectivity in the functionalization of the dihalogenated benzene (B151609) ring of 7-bromo-6-chlorocinnolin-4-ol is the differential reactivity of the carbon-halogen bonds. The greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond make the C-7 position the more reactive site for oxidative addition to a palladium(0) catalyst. This inherent difference allows for selective functionalization at the C-7 position. Achieving substitution at the C-6 position would typically require prior reaction at C-7 or the use of more forcing reaction conditions.

Stereoselectivity: For reactions such as the Heck coupling, where a new stereocenter can be formed, the stereochemical outcome is generally controlled by the mechanism of the reaction. In the case of the Heck reaction, a syn-addition of the palladium-aryl species to the alkene, followed by a syn-elimination of the palladium hydride, typically results in the formation of the E-alkene as the major product.

Synthesis of Chemically Modified Cinnoline Analogues and Scaffold Diversification

The selective and sequential functionalization of 7-bromo-6-chlorocinnolin-4-ol at its three reactive sites (C-4, C-6, and C-7) provides a powerful strategy for the synthesis of a diverse library of cinnoline analogues. A potential diversification strategy could involve:

Modification of the C-4 hydroxyl group: Alkylation or acylation to introduce a variety of substituents.

Selective cross-coupling at C-7: Introduction of aryl, vinyl, or alkynyl groups at the more reactive bromo-substituted position.

Cross-coupling at C-6: Further functionalization at the chloro-substituted position under more vigorous conditions.

This stepwise approach allows for the systematic variation of substituents around the cinnoline core, enabling the exploration of structure-activity relationships in drug discovery programs. The diverse electronic and steric properties of the introduced groups can be used to fine-tune the biological activity and pharmacokinetic properties of the resulting analogues.

Theoretical and Computational Chemistry of 7 Bromo 6 Chlorocinnolin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of organic molecules. rsc.orgnih.gov For 7-Bromo-6-chlorocinnolin-4-ol, DFT calculations can provide a detailed understanding of its geometry, stability, and electronic characteristics. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov

From the optimized structure, a variety of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can also reveal likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP is useful for identifying regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), providing insights into intermolecular interactions. ufms.br Other properties such as dipole moment, polarizability, and various thermodynamic parameters can also be computed to build a comprehensive profile of the molecule.

Table 1: Illustrative Calculated Electronic Properties of 7-Bromo-6-chlorocinnolin-4-ol (Note: The following data is hypothetical and serves as an example of the typical output from DFT calculations for a molecule of this nature.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -3250.7 Hartree |

Computational Studies on Reaction Mechanisms and Transition States in Cinnoline (B1195905) Synthesis

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For the synthesis of 7-Bromo-6-chlorocinnolin-4-ol, computational studies can elucidate the pathways, identify key intermediates, and determine the structures and energies of transition states. researchgate.net This information is critical for understanding reaction kinetics and for optimizing reaction conditions to improve yields and reduce byproducts.

The synthesis of the cinnoline ring system can proceed through various routes, often involving cyclization reactions of appropriately substituted phenyl precursors. researchgate.net Theoretical calculations can be employed to model these reaction pathways. By calculating the potential energy surface, chemists can map out the energetic landscape of the reaction, identifying the most favorable route from reactants to products. The activation energies associated with each step, determined by the energy of the transition states, can be calculated to predict the rate-determining step of the synthesis.

For instance, in a potential synthesis involving the cyclization of a diazonium salt, computational models could be used to investigate the influence of the bromo and chloro substituents on the aromatic ring on the ease of cyclization. These studies can help to explain why certain reaction conditions are more effective than others and can guide the design of more efficient synthetic strategies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods have become increasingly reliable for the prediction of spectroscopic parameters, which is an essential aspect of chemical characterization. nih.gov For 7-Bromo-6-chlorocinnolin-4-ol, computational chemistry can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), which are fundamental for structure elucidation. nih.govnih.gov

The prediction of NMR chemical shifts is often performed using DFT calculations. github.io These calculations can provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing these predicted spectra with experimentally obtained spectra, the proposed structure can be confirmed. Discrepancies between predicted and experimental spectra can also provide insights into subtle structural or electronic effects. The accuracy of these predictions has significantly improved with the development of more sophisticated computational models and basis sets. mestrelab.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromo-6-chlorocinnolin-4-ol (Note: The following data is hypothetical and is intended to illustrate the type of information that can be obtained from computational NMR predictions.)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Position | Predicted Chemical Shift (ppm) | Position | Predicted Chemical Shift (ppm) |

| H-3 | 7.85 | C-3 | 125.4 |

| H-5 | 8.10 | C-4 | 160.2 |

| H-8 | 8.35 | C-4a | 142.1 |

| OH | 11.5 | C-5 | 128.9 |

| C-6 | 130.5 | ||

| C-7 | 118.7 | ||

| C-8 | 133.6 | ||

| C-8a | 148.3 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For 7-Bromo-6-chlorocinnolin-4-ol, MD simulations can provide valuable insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time.

By analyzing these trajectories, one can explore the different conformations that the molecule can adopt and the energetic barriers between them. This is particularly important for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. For example, MD simulations could be used to study the tautomeric equilibrium between the -ol and -one forms of the cinnoline ring in different solvents.

Furthermore, MD simulations can be used to assess the stability of the molecule by monitoring its structural integrity over the course of the simulation. This can be particularly useful for understanding how the molecule might behave in different chemical or biological environments.

Structure-Activity Relationship (SAR) Modeling Based on Electronic and Steric Parameters

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models are built by analyzing a series of related compounds and identifying the physicochemical properties that are most important for their activity. For 7-Bromo-6-chlorocinnolin-4-ol, SAR modeling could be used to guide the design of new analogs with potentially improved biological properties.

The electronic and steric parameters of a molecule play a crucial role in its biological activity. Electronic parameters, such as those derived from DFT calculations (e.g., HOMO-LUMO energies, partial charges), describe the molecule's ability to participate in electronic interactions. Steric parameters describe the size and shape of the molecule, which are important for its ability to fit into a biological target like an enzyme's active site.

By systematically modifying the structure of 7-Bromo-6-chlorocinnolin-4-ol (e.g., by changing the substituents on the ring) and calculating the corresponding electronic and steric parameters, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Illustrative SAR Data for Analogs of 7-Bromo-6-chlorocinnolin-4-ol (Note: The following data is hypothetical and serves to illustrate the principles of SAR modeling.)

| Compound | R7 Substituent | R6 Substituent | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Molar Refractivity) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| 1 (Parent) | Br | Cl | 0.23 | 8.8 | 5.2 |

| 2 | F | Cl | 0.06 | 0.9 | 10.5 |

| 3 | I | Cl | 0.18 | 14.0 | 3.1 |

| 4 | Br | F | 0.23 | 8.8 | 6.8 |

| 5 | Br | CH₃ | -0.17 | 5.6 | 8.4 |

Future Directions and Emerging Research Avenues in Cinnoline Chemistry

Development of Novel Synthetic Methodologies for Complex Cinnoline (B1195905) Architectures

The synthesis of the cinnoline core and its derivatives is a subject of ongoing research. ijper.orgresearchgate.net Future efforts are likely to focus on developing more efficient, safer, and versatile synthetic routes. nih.gov Traditional methods can sometimes be hazardous or have limitations in the types of functional groups that can be introduced. nih.gov Modern synthetic organic chemistry is moving towards methodologies that allow for late-stage functionalization, enabling the rapid diversification of complex molecules. nih.gov For cinnoline architectures, this could mean the development of new catalytic systems or one-pot reactions that provide access to a wider range of substituted cinnolines with high yields and selectivity. researchgate.net Such advancements would be crucial for synthesizing complex structures for various applications.

Exploration of Cinnoline Derivatives as Advanced Materials Components

The planar, aromatic structure of the cinnoline scaffold makes it an attractive candidate for incorporation into advanced materials. Research into heterocyclic compounds for electronic applications is a burgeoning field. researchgate.net Cinnoline derivatives could potentially be explored for their properties as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as sensors. The specific electronic properties of a cinnoline derivative would be highly dependent on the nature and position of its substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the HOMO/LUMO energy levels of the molecule, which is a key factor in its performance in electronic devices.

Integration of Cinnoline Scaffolds in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. The ability of the cinnoline ring system to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it a valuable building block for the construction of complex supramolecular assemblies. researchgate.net These assemblies can have a wide range of applications, from drug delivery systems to molecular machines. Future research may explore the design and synthesis of cinnoline-containing macrocycles or cages that can selectively bind to guest molecules.

Interdisciplinary Research Incorporating 7-Bromo-6-chlorocinnolin-4-ol as a Chemical Probe

While no research currently exists for 7-Bromo-6-chlorocinnolin-4-ol, its structure suggests potential as a chemical probe. The bromine and chlorine atoms provide handles for further chemical modification, such as cross-coupling reactions, which could be used to attach fluorescent tags or reactive groups. The cinnoline core itself has been studied for its interactions with biological targets. nih.govpnrjournal.comnih.gov A functionalized cinnoline derivative could be used to investigate biological processes or to identify new drug targets. This type of interdisciplinary research, combining synthetic chemistry with chemical biology, is a powerful approach for advancing our understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 7-Bromo-6-chlorocinnolin-4-ol, and how can reaction yields be improved?

- Methodological Answer : Begin with halogenation of cinnolin-4-ol precursors using bromine (Br₂) and chlorine (Cl₂) in a stepwise manner under controlled temperatures (0–5°C). Monitor intermediates via TLC or HPLC to confirm substitution positions. Low yields in nucleophilic substitution steps may arise from steric hindrance; consider using polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity . Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing 7-Bromo-6-chlorocinnolin-4-ol?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons and carbons, with bromine/chlorine substituents causing deshielding (δ 7.5–8.5 ppm for protons).

- HRMS : Confirm molecular ion peaks (expected m/z ~262–264 for [M+H]⁺).

- FT-IR : Detect hydroxyl (3200–3400 cm⁻¹) and aromatic C-Br/C-Cl stretches (500–800 cm⁻¹).

Cross-validate with computational methods (DFT) to resolve ambiguities in spectral assignments .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodological Answer : Screen against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC assays) with chloramphenicol as a positive control. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing results to structurally related quinoline derivatives . Include solvent controls (DMSO ≤1%) to rule out cytotoxicity artifacts.

Advanced Research Questions

Q. How can contradictory antimicrobial activity data across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of published MIC values, controlling for variables like bacterial strain variants, incubation time, and compound purity. Perform dose-response curves with standardized protocols (CLSI guidelines). Compare with analogs (e.g., 3-chloro-6-methoxyquinolin-4-ol) to identify substituent-specific trends . Use molecular docking to predict target binding (e.g., DNA gyrase) and validate via enzymatic inhibition assays.

Q. What experimental design strategies mitigate challenges in optimizing regioselectivity during synthesis?

- Methodological Answer : Employ factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ design evaluates temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst (KI vs. CuI). Analyze results via ANOVA to identify dominant factors. Use in situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

- Methodological Answer : Perform QSAR studies using descriptors like logP, molar refractivity, and Hammett constants. Train models on datasets of related compounds (e.g., 6-bromo-4-chloroquinoline) to predict bioactivity. Validate with molecular dynamics simulations (e.g., binding to cytochrome P450 enzymes) to assess metabolic stability . Cross-reference with experimental IC₅₀ values to refine predictive accuracy.

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

- Methodological Answer : Modify formulation using co-solvents (PEG-400, cyclodextrins) or nanoemulsions. Measure solubility via shake-flask method (pH 1.2–7.4 buffers) and correlate with logD values. For in vivo studies, use pharmacokinetic models (e.g., compartmental analysis) to estimate bioavailability. Compare with analogs (e.g., 3-amino-6-bromo-quinolin-4-ol) to identify substituents enhancing hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.